molecular formula C20H21ClN4O3S B2841976 N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide CAS No. 1042693-22-0

N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide

Cat. No.: B2841976
CAS No.: 1042693-22-0
M. Wt: 432.92
InChI Key: ICIVUDRFDPRSCL-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a piperazine ring, a phenylcarbamothioyl group, and a chloro-methoxyphenyl moiety, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Phenylcarbamothioyl Group: This step involves the reaction of the piperazine derivative with phenyl isothiocyanate, forming the phenylcarbamothioyl group.

    Attachment of the Chloro-Methoxyphenyl Moiety: The final step includes the acylation of the piperazine derivative with 5-chloro-2-methoxybenzoyl chloride under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenylcarbamothioyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group in the piperazine ring, potentially forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific biological pathways.

    Pharmacology: Studying its effects on various biological systems and its potential as a therapeutic agent.

    Biochemistry: Investigating its interactions with enzymes and other proteins.

    Industrial Chemistry: Exploring its use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide likely involves interactions with specific molecular targets such as enzymes or receptors. The phenylcarbamothioyl group may interact with thiol-containing enzymes, while the piperazine ring could interact with neurotransmitter receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-1-(phenylcarbamoyl)piperazin-2-yl]acetamide: Similar structure but with a phenylcarbamoyl group instead of a phenylcarbamothioyl group.

    N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperidin-2-yl]acetamide: Similar structure but with a piperidine ring instead of a piperazine ring.

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide is unique due to the presence of both the phenylcarbamothioyl group and the piperazine ring, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O3S/c1-28-17-8-7-13(21)11-15(17)24-18(26)12-16-19(27)22-9-10-25(16)20(29)23-14-5-3-2-4-6-14/h2-8,11,16H,9-10,12H2,1H3,(H,22,27)(H,23,29)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIVUDRFDPRSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CC2C(=O)NCCN2C(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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